Epicidin 280
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SLGPAIKATRQVCPKATRFVTVSCKKSDCQ |
Origin of Product |
United States |
Classification and Distinctive Structural Features of Epicidin 280
Classification as a Type A Lantibiotic
Epicidin 280 is classified as a type A lantibiotic. nih.govnih.govresearchgate.net Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their antimicrobial properties. acs.orgacs.org They are characterized by the presence of the unusual thioether amino acids lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). acs.orgnih.govoup.com The "type A" designation for lantibiotics like this compound refers to their elongated, flexible, and cationic nature. oup.com These peptides, which also include well-known members like nisin and Pep5, are known to act on the cell membranes of susceptible bacteria. nih.govoup.com this compound, produced by Staphylococcus epidermidis BN 280, shares significant sequence similarity (75%) with another type A lantibiotic, Pep5. nih.govnih.gov
Characteristic Lanthionine and Methyllanthionine Thioether Bridges
A hallmark of this compound's structure is the presence of intramolecular thioether bridges. nih.gov These bridges are formed through the post-translational modification of serine and threonine residues into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govoup.com Subsequently, cysteine residues within the peptide chain react with these dehydroamino acids to form lanthionine and methyllanthionine cross-links. acs.orgnih.gov These thioether rings are crucial for the peptide's constrained conformation and its biological function. acs.org this compound contains three such thioether bridges. nih.gov Research suggests a possible lanthionine/methyllanthionine structure association between specific amino acid residues. cpu-bioinfor.org
Table 1: Proposed Thioether Bridges in this compound
| Bridge Type | Amino Acid 1 | Amino Acid 2 |
|---|---|---|
| Lanthionine/Methyllanthionine | Threonine 9 | Cysteine 13 |
| Lanthionine/Methyllanthionine | Threonine 21 | Cysteine 24 |
| Lanthionine/Methyllanthionine | Serine 23 | Cysteine 29 |
Data derived from analysis of possible structural associations. cpu-bioinfor.org
Unique N-Terminal Modification: Oxopropionylation and Subsequent Reduction to a Lactyl Moiety
This compound exhibits a distinctive modification at its N-terminus. acs.org This process begins after the precursor peptide is synthesized. The first amino acid following the leader peptide is a serine, which is dehydrated to dehydroalanine (Dha). acs.org Upon removal of the leader peptide, this N-terminal Dha is unstable and undergoes spontaneous hydrolysis to form a 2-oxopropionyl (pyruvyl) group. acs.organnualreviews.org
A key feature of this compound biosynthesis is the subsequent enzymatic reduction of this oxopropionyl group. acs.organnualreviews.org An oxidoreductase enzyme, encoded by the eciO gene found within the this compound biosynthetic gene cluster, catalyzes this reduction. nih.govacs.org This enzymatic step converts the N-terminal 2-oxopropionyl residue into a 2-hydroxypropionyl group, also known as a lactyl moiety. acs.organnualreviews.orgnih.gov This N-terminal lactyl cap is a characteristic feature shared with a few other class I lantibiotics, such as epilancin 15X and epilancin K7. acs.orgnih.gov The presence of this lactyl group is a significant tailoring modification that contributes to the final structure of the mature this compound peptide. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Dehydroalanine (Dha) |
| Dehydrobutyrine (Dhb) |
| This compound |
| Epilancin 15X |
| Epilancin K7 |
| Lanthionine (Lan) |
| Methyllanthionine (MeLan) |
| Nisin |
| Pep5 |
| Serine |
| Threonine |
| Cysteine |
| 2-oxopropionyl |
Molecular Genetics and Biosynthesis Pathway of Epicidin 280
Genomic Organization of the Epicidin 280 Biosynthetic Gene Cluster (eciI, eciA, eciP, eciB, eciC, eciO)
The genetic determinants for this compound production are located on the pCH01 plasmid, which is over 40 kb in size. The core biosynthetic gene cluster consists of eciI, eciA, eciP, eciB, and eciC, organized in that specific order. nih.govnih.gov An additional gene, eciO, is located upstream of this core cluster and plays a role in the final modification of the peptide. nih.gov This organization shows significant similarity to the biosynthetic gene cluster of Pep5, another well-characterized lantibiotic, suggesting a common evolutionary origin. researchgate.netresearchgate.net
The genes within the cluster are responsible for encoding the precursor peptide, modification enzymes, a protease for leader peptide removal, and an immunity protein. Unlike the Pep5 gene cluster, the this compound cluster lacks a dedicated ABC transporter gene, which is typically involved in the export of lantibiotics. nih.govnih.gov Heterologous expression studies have shown that the eciIAPBC genes are sufficient for the production of this compound in a host organism like Staphylococcus carnosus TM 300. nih.gov
Table 1: Genes of the this compound Biosynthetic Gene Cluster
| Gene | Protein Product | Function | Number of Amino Acids |
|---|---|---|---|
| eciI | EciI | Immunity protein | 62 |
| eciA | EciA | Precursor peptide | 56 |
| eciP | EciP | Serine protease | 300 |
| eciB | EciB | Dehydratase | Not specified |
| eciC | EciC | Cyclase | Not specified |
| eciO | EciO | Oxidoreductase | 248 |
Ribosomal Synthesis of the this compound Precursor Peptide
The initial step in the biosynthesis of this compound is the ribosomal synthesis of a precursor peptide, designated as EciA. nih.gov This precursor is a 56-amino-acid polypeptide, which is significantly larger than the final mature peptide. karger.comresearchgate.net The EciA peptide is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide region.
The leader peptide of EciA consists of 26 amino acids and is crucial for guiding the subsequent post-translational modifications. karger.com It is characterized by conserved motifs, such as F-(N/D)-L-(N/D/E), which are typical for class I lantibiotics. researchgate.net This leader sequence acts as a recognition signal for the modification enzymes, ensuring that only the propeptide region undergoes enzymatic alterations.
The C-terminal propeptide, comprising 30 amino acids, is the part of the precursor that will become the mature this compound after extensive modifications. karger.com This region contains the serine and threonine residues that are subject to dehydration and the cysteine residues that participate in thioether bond formation.
Enzymatic Post-Translational Modifications
Following ribosomal synthesis, the EciA precursor peptide undergoes a series of enzymatic modifications that are essential for its structure and biological activity. These modifications are catalyzed by specific enzymes encoded within the eci gene cluster.
The first enzymatic step in the maturation of this compound is the dehydration of specific serine (Ser) and threonine (Thr) residues within the propeptide region of EciA. This reaction is catalyzed by EciB, a LanB-type dehydratase. nih.govnih.gov The dehydration process converts serine residues into dehydroalanine (B155165) (Dha) and threonine residues into dehydrobutyrine (Dhb). frontiersin.orgresearchgate.net These unsaturated amino acids are crucial for the subsequent cyclization reactions. The mechanism of dehydration by LanB enzymes involves the glutamylation of the Ser/Thr residues, a process that utilizes glutamyl-tRNAGlu. capes.gov.brfrontiersin.org
After the formation of dehydroamino acids, the next step is the intramolecular cyclization, which is catalyzed by EciC, a LanC-type cyclase. nih.govacs.org This enzyme facilitates the addition of the sulfhydryl groups of cysteine residues to the dehydroalanine and dehydrobutyrine residues. acs.orgnih.gov This reaction results in the formation of stable thioether cross-links, known as lanthionine (B1674491) (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb). These thioether bridges create the characteristic ring structures of lantibiotics, which are vital for their conformational stability and biological function. Genetic studies on the related Pep5 system have shown that the deletion of the cyclase gene, pepC, leads to the accumulation of dehydrated but linear peptides, confirming the essential role of the cyclase in ring formation. nih.gov
A unique feature of this compound biosynthesis is the modification of its N-terminus, a reaction catalyzed by the oxidoreductase EciO. nih.govkarger.com After the leader peptide is removed, the first amino acid of the propeptide is a dehydro residue which is unstable and spontaneously deaminates to an oxopropionyl group. nih.gov The EciO enzyme then reduces this N-terminal oxopropionyl residue to a 2-hydroxypropionyl group. karger.comcore.ac.uk The presence of eciO in the gene cluster explains the observation of two different forms of this compound with slightly different molecular masses, corresponding to the oxopropionyl and 2-hydroxypropionyl forms. nih.gov
Intramolecular Cyclization and Thioether Bond Formation by EciC Homologs
Proteolytic Processing and Leader Peptide Removal by EciP
The final step in the maturation of this compound is the proteolytic cleavage of the leader peptide from the now fully modified propeptide. This crucial processing step is carried out by EciP, a subtilisin-like serine protease. nih.govresearchgate.net EciP recognizes a specific cleavage site at the junction of the leader and propeptide regions, releasing the mature and biologically active this compound. omu.edu.tr Unlike some other lantibiotic proteases that are located extracellularly, EciP is believed to be a cytoplasmic protease. nih.govnih.gov The removal of the leader peptide is essential, as it not only activates the peptide but also allows for its eventual transport out of the producer cell.
Molecular Mechanism of Action of Epicidin 280
Mechanisms of Membrane Depolarization and Permeabilization
The core mechanism of Epicidin 280's bactericidal activity is the formation of voltage-dependent pores in the cytoplasmic membranes of target bacteria. nih.govethz.ch The formation of these pores permeabilizes the membrane, disrupting its function as a selective barrier between the cytoplasm and the extracellular environment. researchgate.net This leads to an uncontrolled efflux of small intracellular molecules and ions. core.ac.uk
These pores are described as being transient, with lifetimes estimated to be in the millisecond to second range. ethz.ch The ability to form these pores is a defining characteristic of elongated type A lantibiotics. nih.gov This physical disruption of the membrane structure is the direct cause of the subsequent physiological collapse observed in susceptible bacterial cells.
Disruption of Transmembrane Electrical Potential and pH Gradients
A direct and immediate consequence of membrane permeabilization by this compound is the dissipation of critical electrochemical gradients. The peptide transiently and partially depolarizes both the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). cpu-bioinfor.orgscispace.comelitedoctorsonline.com
These two gradients collectively constitute the proton motive force (PMF), which is the primary energy source for a multitude of essential cellular functions in bacteria. ethz.ch The collapse of the PMF, caused by the uncontrolled ion flow through the newly formed pores, results in an instant and catastrophic termination of all energy-dependent biosynthetic processes. ethz.ch
Inhibition of Essential Cellular Processes (e.g., Amino Acid Uptake, ATP Depletion)
The dissipation of the proton motive force by this compound leads to a swift shutdown of vital cellular activities. The functions directly inhibited include the uptake of essential nutrients, such as amino acids, which rely on the energy stored in the PMF. cpu-bioinfor.org
Furthermore, the damage to the membrane integrity leads to the depletion of the intracellular pool of adenosine (B11128) triphosphate (ATP). cpu-bioinfor.org This occurs through two primary routes: the leakage of ATP and its precursor ions directly out of the cell through the pores, and the cell's futile attempt to regenerate the membrane potential by pumping ions, which rapidly consumes remaining ATP reserves. core.ac.uk The combined effect of a collapsed membrane potential, the inability to import nutrients, and the severe depletion of intracellular ATP leads to rapid cell death. cpu-bioinfor.orgcore.ac.uk
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible Bacteria
| Target Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus carnosus TM300 | 0.175 | cpu-bioinfor.orgresearchgate.net |
| Staphylococcus simulans 22 | 0.304 | cpu-bioinfor.org |
| Staphylococcus epidermidis 5 | 3.85 | cpu-bioinfor.org |
| Micrococcus luteus ATCC4698 | 9.7 | cpu-bioinfor.org |
Spectrum and Comparative Analysis of Epicidin 280 Biological Activity
Antimicrobial Activity Against Gram-Positive Bacterial Strains
Epicidin 280 exhibits a focused but effective inhibitory action against various Gram-positive bacteria. annualreviews.orgresearchgate.net Its antimicrobial spectrum is reported to be identical to that of Pep5, another well-characterized lantibiotic. annualreviews.orgfrontiersin.org The target organisms include several species of the genus Staphylococcus, such as Staphylococcus simulans, Staphylococcus epidermidis, and Staphylococcus carnosus, as well as Micrococcus luteus. researchgate.net The producing strain, S. epidermidis BN 280, naturally harbors immunity to this compound, a common self-protection mechanism among bacteriocin-producing bacteria. annualreviews.orgosti.gov Interestingly, cross-immunity has been observed between the producer strains of this compound and Pep5, suggesting a similar mechanism of action and immunity. annualreviews.org
Quantitative Assessment of Antibacterial Potency (e.g., Minimum Inhibitory Concentrations)
The antibacterial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays, which reveal the lowest concentration of the substance that prevents visible growth of a microorganism. annualreviews.org These studies show that while this compound is active against several Gram-positive strains, its potency varies among different species. annualreviews.orgresearchgate.net
The following table provides a summary of the MIC values of this compound against selected Gram-positive indicator strains.
| Indicator Strain | MIC (µg/ml) |
| Staphylococcus carnosus TM 300 | 0.175 |
| Staphylococcus simulans 22 | 0.304 |
| Staphylococcus epidermidis 5 | 3.85 |
| Micrococcus luteus ATCC 4698 | 9.7 |
| Data sourced from Heidrich et al., 1998. annualreviews.org |
Comparative Efficacy Studies with Structurally Related Lantibiotics (e.g., Pep5)
This compound shares significant structural and functional similarities with Pep5, a well-studied lantibiotic also produced by a strain of Staphylococcus epidermidis. annualreviews.orgcpu-bioinfor.org Both are classified as type-A lantibiotics. researchgate.net Despite having the same spectrum of activity, comparative studies have consistently shown that this compound is less active than Pep5 against the same indicator strains. annualreviews.orgfrontiersin.org The difference in potency ranges from 8 to 64-fold, depending on the target bacterium. annualreviews.orgfrontiersin.org
For instance, against Staphylococcus carnosus TM 300, the most sensitive strain tested, the MIC of this compound was found to be 175 ng/ml, whereas the MIC for Pep5 was a significantly lower 1.0 ng/ml. annualreviews.orgfrontiersin.org This disparity in efficacy is a key distinguishing feature between these two otherwise similar lantibiotics.
The table below presents a direct comparison of the MIC values for this compound and Pep5 against various Gram-positive bacteria, highlighting the superior potency of Pep5.
| Indicator Strain | This compound MIC (µg/ml) | Pep5 MIC (µg/ml) |
| Staphylococcus carnosus TM 300 | 0.175 | 0.001 |
| Staphylococcus simulans 22 | 0.304 | 0.0047 |
| Staphylococcus epidermidis 5 | 3.85 | 0.06 |
| Micrococcus luteus ATCC 4698 | 9.7 | 0.15 |
| Data sourced from Heidrich et al., 1998. annualreviews.org |
Characterization of Hemolytic and Cytotoxic Properties
A crucial aspect of evaluating the potential utility of any antimicrobial compound is the assessment of its effects on eukaryotic cells. This is typically determined through the characterization of its hemolytic (ability to lyse red blood cells) and cytotoxic (toxicity to other cells) properties.
However, a thorough review of the available scientific literature reveals a notable absence of data concerning the hemolytic and cytotoxic activities of this compound. cpu-bioinfor.org Database entries and research articles that discuss this compound explicitly state that no information on its hemolytic or cytotoxic properties has been reported. researchgate.netcpu-bioinfor.org This lack of data represents a significant gap in the comprehensive biological profile of this particular lantibiotic. Therefore, the characterization of the hemolytic and cytotoxic potential of this compound remains an area for future research.
Epicidin 280 Producer Self Immunity Mechanisms
Functional Role of the Epicidin 280 Immunity Peptide (EciI)
The primary component responsible for the self-immunity of Staphylococcus epidermidis BN 280 is the this compound immunity peptide, designated EciI. nih.gov EciI is a small, 62-amino-acid peptide encoded by the eciI gene, which is located within the this compound biosynthetic gene cluster. nih.gov The fundamental role of EciI is to act as a specific antagonist to this compound, thereby preventing the lantibiotic from exerting its bactericidal effects on the producer organism. nih.govresearchgate.net
Structurally, EciI is characterized by a distinct charge distribution, featuring a hydrophobic N-terminal region and a hydrophilic C-terminal region. This amphipathic nature is crucial for its function, as the hydrophobic N-terminus is proposed to anchor the peptide to the cytoplasmic membrane of the producer cell. nih.govasm.org This localization is a key aspect of its protective mechanism, placing it in the direct vicinity of this compound's target, the cell membrane. The hydrophilic C-terminal domain, which is exposed to the exterior of the cytoplasm, is thought to be involved in the direct interaction with the this compound molecule. nih.gov
The expression of the eciI gene is sufficient to confer immunity to this compound, indicating that it is the sole protein required for this protective function. This is in contrast to the immunity systems for some other lantibiotics, which may require additional components such as ABC transporters for full immunity. nih.gov The functional expression of EciI allows the producer strain to synthesize and secrete this compound without succumbing to its membrane-disrupting activity.
Molecular Basis of Cross-Immunity with Related Lantibiotics (e.g., Pep5)
A remarkable feature of the this compound immunity system is its ability to confer cross-immunity to Pep5, a closely related type A lantibiotic. nih.govfrontiersin.org The producer of this compound, S. epidermidis BN 280, is not only immune to its own lantibiotic but also exhibits resistance to Pep5. nih.govscispace.com Similarly, the Pep5 producer, Staphylococcus epidermidis 5, is immune to this compound. This reciprocal cross-immunity points to a shared molecular mechanism of action for both the lantibiotics and their respective immunity peptides. nih.gov
The molecular foundation for this cross-immunity lies in the significant structural and functional homology between this compound and Pep5, as well as between their immunity peptides, EciI and PepI. This compound and Pep5 share approximately 75% sequence similarity. nih.govnih.gov Correspondingly, EciI and PepI, the immunity peptide for Pep5, share a high degree of similarity, at 74.2%. nih.govnih.gov This similarity is particularly pronounced in the N-terminal hydrophobic regions of the immunity peptides, with about 80% identity, which is critical for their membrane association. nih.govasm.org
The structural resemblance between the two lantibiotics allows the immunity peptide of one to recognize and neutralize the other. It is hypothesized that the C-terminal region of EciI can effectively interact with Pep5, and vice-versa for PepI and this compound, preventing them from forming pores in the cell membrane. This functional interchangeability is a rare phenomenon among lantibiotic immunity systems and underscores the close evolutionary relationship between the this compound and Pep5 biosynthetic systems. scispace.com
Table 1: Comparison of EciI and PepI Immunity Peptides
| Feature | EciI (this compound Immunity) | PepI (Pep5 Immunity) | Reference |
| Amino Acid Length | 62 | 69 | nih.govtandfonline.com |
| Sequence Similarity | - | 74.2% to EciI | nih.govnih.gov |
| N-Terminal Domain | Hydrophobic, membrane-anchoring | Hydrophobic, membrane-anchoring | nih.govasm.org |
| C-Terminal Domain | Hydrophilic, proposed interaction site | Hydrophilic, proposed interaction site | nih.gov |
| Cross-Immunity | Confers immunity to Pep5 | Confers immunity to this compound | nih.govscispace.com |
Proposed Mechanisms of Immunity at the Cellular Level
The precise molecular mechanism by which EciI confers immunity to this compound is thought to involve a "target shielding" model. nih.gov This model posits that the EciI peptide, anchored to the cytoplasmic membrane, directly interacts with the this compound molecule, thereby preventing it from disrupting the membrane integrity of the producer cell.
At the cellular level, the proposed mechanism unfolds in a series of steps:
Membrane Localization of EciI: The hydrophobic N-terminal domain of the EciI peptide facilitates its insertion and anchoring into the cytoplasmic membrane of S. epidermidis BN 280. This strategic positioning places EciI at the site of this compound's action. nih.govasm.org
Interaction and Neutralization: The hydrophilic C-terminal domain of EciI, which extends from the membrane, is believed to interact directly with the this compound molecules in the vicinity. This interaction is thought to be stoichiometric, meaning one molecule of EciI may neutralize one molecule of this compound. nih.gov This binding event is hypothesized to prevent this compound from oligomerizing and forming the pores that are characteristic of its bactericidal activity.
Prevention of Pore Formation: By binding to this compound, EciI effectively "shields" the cell membrane from the lantibiotic's disruptive effects. This prevents the dissipation of the membrane potential and the leakage of essential ions and molecules that would otherwise lead to cell death.
Mutagenesis studies on the highly similar PepI peptide have provided further insights that are likely applicable to EciI. These studies have shown that alterations in the hydrophobic N-terminus can impair membrane localization and reduce immunity, while modifications to the hydrophilic C-terminus can diminish the peptide's protective capabilities without affecting its localization. asm.org This supports the model of a membrane-anchored immunity peptide with a distinct interaction domain. While direct binding studies between EciI and this compound have not been extensively reported, the genetic and functional evidence strongly supports this target-shielding mechanism as the basis for producer self-immunity.
Table 2: Functional Domains of the EciI Immunity Peptide
| Domain | Key Characteristics | Proposed Function | Reference |
| N-Terminal Domain | Hydrophobic amino acid residues | Anchors the peptide to the cytoplasmic membrane | nih.govasm.org |
| C-Terminal Domain | Hydrophilic and charged amino acid residues | Interacts with and neutralizes the this compound molecule | nih.gov |
Advanced Methodologies for Epicidin 280 Research
Isolation and Purification Techniques
The purification of Epicidin 280 from the culture supernatant of its natural producer, Staphylococcus epidermidis BN 280, is a multi-step process designed to separate the peptide from a complex mixture of other secreted molecules. nih.gov The methodology is largely adapted from the established protocol for purifying a related lanthibiotic, Pep5. nih.govasm.org The process involves a sequential application of different chromatography techniques, each exploiting distinct physicochemical properties of the peptide. nih.gov
Initially, the culture supernatant is subjected to Hydrophobic Interaction Chromatography (HIC) . nih.gov This technique separates molecules based on their hydrophobicity. resindion.comthermofisher.com A high salt concentration is used to promote the binding of hydrophobic molecules like this compound to the stationary phase, and elution is achieved by decreasing the salt gradient. resindion.com For this compound, Serdolit AD-2 resin is utilized for this initial capture step. nih.govasm.org
Following HIC, the partially purified fractions are further resolved using Cation-Exchange Chromatography . nih.gov This step separates molecules based on their net positive charge. The final and most critical purification stage employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govasm.org This high-resolution technique separates molecules based on their hydrophobicity under denaturing conditions, typically using a C18 column. nih.govscielo.org.bo The elution is performed with an increasing gradient of an organic solvent, such as acetonitrile (B52724). nih.govasm.org
A notable outcome of the RP-HPLC step is the separation of this compound into two distinct, active forms, which elute at acetonitrile concentrations of 32% and 34%, respectively. nih.govasm.org
| Step | Chromatography Technique | Stationary Phase/Resin | Principle of Separation | Key Elution Condition |
|---|---|---|---|---|
| 1 | Hydrophobic Interaction Chromatography (HIC) | Serdolit AD-2 | Hydrophobicity | Decreasing salt gradient |
| 2 | Cation-Exchange Chromatography | CM Sephadex C-25 | Net positive charge | Increasing salt gradient |
| 3 | Reverse-Phase HPLC | C18 Column | Hydrophobicity | Increasing acetonitrile gradient (yields two peaks at 32% and 34%) nih.govasm.org |
Spectrometric Characterization
Once purified, the precise chemical identity of this compound is determined using spectrometric methods. Mass Spectrometry is indispensable for ascertaining the molecular mass and verifying the purity of the isolated peptide fractions. nih.gov The analysis of this compound was performed using an API III triple quadrupole mass spectrometer equipped with an IonSpray (electrospray ionization) source. nih.gov
This analysis revealed that the two active peaks obtained from RP-HPLC correspond to two forms of the peptide with slightly different molecular masses. nih.govnih.govresearchgate.net These findings are crucial for understanding the post-translational modifications that differentiate the two forms. nih.gov Furthermore, amino acid analysis, conducted through precolumn derivatization, confirmed that both forms of this compound possess an identical amino acid composition, indicating that the mass difference arises from a specific chemical modification rather than a change in the peptide sequence. nih.govresearchgate.net
| RP-HPLC Peak | Elution (Acetonitrile %) | Molecular Mass (Da) |
|---|---|---|
| Peak I | 32% | 3,136 ± 1.5 nih.govasm.org |
| Peak II | 34% | 3,133 ± 1.5 nih.govasm.org |
Heterologous Expression Systems for Investigating Biosynthesis and Structure-Function Relationships
To investigate the genetic basis of this compound production and to facilitate structure-function studies, researchers employ heterologous expression systems. nih.gov This involves transferring the biosynthetic gene cluster from the native producer into a more genetically tractable host organism. nih.govnih.gov For this compound, the biosynthetic genes (eciIAPBC) were cloned into a plasmid and expressed in Staphylococcus carnosus TM 300, a host known to be suitable for expressing lanthibiotic genes. nih.govasm.org
This approach successfully demonstrated that the cloned gene cluster, containing eciI (immunity), eciA (precursor peptide), eciP (protease), eciB (dehydratase), and eciC (cyclase), is sufficient for the production of active this compound. nih.govnih.gov A key finding from this work was that the heterologous host produced only a single form of this compound, which corresponded to the peak eluting at 34% acetonitrile with a molecular mass of approximately 3,135 Da. nih.govasm.org The absence of the second peptide form (3,136 Da) in the recombinant product strongly implicated an additional gene, eciO, found in the native producer but excluded from the expression construct, as being responsible for the modification that distinguishes the two isoforms. nih.govasm.orgnih.gov
| Parameter | Details |
|---|---|
| Expression Host | Staphylococcus carnosus TM 300 nih.govasm.org |
| Genetic Construct | Plasmid containing the eciIAPBC gene cluster nih.govasm.org |
| Key Outcome | Production of a single, active form of this compound (~3,135 Da) nih.govasm.org |
| Major Finding | The eciO gene is not essential for producing active this compound but is required for the formation of one of its two native isoforms. nih.govasm.org |
Genetic Engineering and Site-Directed Mutagenesis Approaches for this compound and its Biosynthetic Enzymes
Genetic engineering is a powerful tool for dissecting the roles of specific genes and amino acid residues in the biosynthesis and function of lanthipeptides. The heterologous expression of the this compound gene cluster is itself a prime example of genetic engineering, which allowed for the functional characterization of the core biosynthetic machinery. nih.gov
A significant finding derived from this approach was the elucidation of the putative function of the eciO gene. By expressing the eciIAPBC cluster without eciO, researchers demonstrated that eciO is responsible for a specific modification, believed to be the reduction of an N-terminal oxopropionyl group to a hydroxypropionyl group. nih.govannualreviews.org This enzyme is homologous to proteins in the oxidoreductase family. nih.gov
While specific site-directed mutagenesis studies on this compound itself are not extensively documented, this technique is a cornerstone of lanthipeptide research. acs.orgasm.org Such approaches would involve altering the DNA sequence of the precursor peptide gene (eciA) to substitute specific amino acids, or modifying the biosynthetic enzyme genes (eciB, eciC, eciP) to identify critical catalytic residues. acs.org These engineered variants would then be expressed to assess the impact of the mutations on peptide structure, post-translational modification, and antimicrobial activity, thereby mapping the determinants of this compound's function.
Bioinformatic Tools for Gene Cluster Annotation and Lanthipeptide Prediction
The discovery and analysis of lanthipeptide biosynthetic gene clusters (BGCs) like that of this compound are now heavily reliant on sophisticated bioinformatic tools. mdpi.com These software pipelines mine genomic data to identify putative BGCs and predict the structure of the resulting natural products. plos.orgnih.gov
While the original annotation of the this compound gene cluster was achieved through DNA sequencing and sequence similarity comparisons to the known Pep5 cluster, modern research employs automated tools for higher throughput and more detailed predictions. nih.govplos.org
| Tool | Primary Function | Reference |
|---|---|---|
| antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) | Identifies BGCs in genomic data, predicts peptide class, cleavage sites, tailoring reactions, and final molecular weight. | mdpi.complos.orgnih.gov |
| BAGEL | Mines genomes for bacteriocins and other ribosomally synthesized peptides, predicting class and leader peptide. | plos.orgnih.govresearchgate.net |
| RiPPMiner | Predicts the class of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) and can predict leader peptide cleavage sites and cross-links for lanthipeptides. | nii.ac.inoup.com |
For a cluster like this compound's, these tools would automatically identify the open reading frames for the precursor peptide (eciA), the modification enzymes (eciB, eciC), the transporter, the protease (eciP), and the immunity protein (eciI), and predict the final structure based on the encoded sequences and enzymatic functions. plos.orgsecondarymetabolites.org
Structural Biology Approaches
Understanding the three-dimensional structure of this compound is key to deciphering its mechanism of action. The primary method for determining the conformation of lanthipeptides in solution is Nuclear Magnetic Resonance (NMR) Spectroscopy . annualreviews.org Conformational studies on related type-A lantibiotics have shown that they are often flexible in aqueous solutions but adopt more rigid, amphiphilic, rod-shaped structures in membrane-mimicking environments like trifluoroethanol or DMSO. annualreviews.org
While a full NMR structure of this compound has not been published, significant structural inferences have been made based on its high sequence similarity (75%) to Pep5. nih.gov Structure-function studies of Pep5 and other lantibiotics like nisin have highlighted the importance of a flexible central hinge region for their pore-forming activity. nih.gov this compound is predicted to be more rigid than Pep5 due to two key differences in this hinge region: it lacks four amino acids and contains a proline residue at position 16. nih.gov This presumed increase in rigidity may account for the observed lower bactericidal activity of this compound compared to Pep5. nih.govresearchgate.net
Comparative Genomics and Evolutionary Insights of Epicidin 280
Phylogenetic Relationships within the Type A Lantibiotic Family
Type A lantibiotics are typically elongated, cationic, and flexible molecules that exert their antimicrobial action by disrupting the cytoplasmic membrane of target bacteria, often by forming pores. nih.govoup.comannualreviews.org Epicidin 280 fits this classification and is phylogenetically placed within the Pep5 subgroup of lantibiotics. mdpi.com
Detailed amino acid sequence analysis has shown that this compound is most closely related to another lantibiotic, Pep5, which is also produced by a strain of Staphylococcus epidermidis. nih.govnih.gov The two peptides share a remarkable 75% sequence similarity. nih.govnih.gov This degree of similarity is unusual; it is lower than that observed between acknowledged natural variants like nisin A and nisin Z, but significantly higher than that between more distantly related lantibiotics. nih.gov Phylogenetic analyses have led to the creation of an "EP5 family" of bacteriocins, which currently comprises this compound and Pep5. mdpi.com This close evolutionary link suggests a shared ancestry and similar functional pressures.
Analysis of Commonalities and Divergences in Biosynthetic Gene Cluster Organization Across Related Lantibiotics
The genetic instructions for producing this compound are encoded in a biosynthetic gene cluster (BGC) located on the plasmid pCH01 in S. epidermidis BN 280. researchgate.net This cluster, designated eci, contains the genes necessary for the peptide's synthesis and modification.
Commonalities with the Pep5 Gene Cluster: The organization of the this compound BGC is strikingly similar to that of the Pep5 BGC (pep). The core biosynthetic genes are arranged in the same order: eciIAPBC in this compound and pepIAPBC in Pep5. nih.govresearchgate.net The protein products of these corresponding genes also exhibit high sequence similarity, ranging from 68% to 75%. nih.gov This suggests that the entire gene cluster was likely mobilized and transferred horizontally as a single unit, rather than through the piecemeal acquisition of individual genes. nih.gov
eciA/pepA : The structural gene encoding the precursor peptide. nih.gov
eciB/pepB and eciC/pepC : Encode the modification enzymes responsible for dehydration of serine/threonine residues and subsequent thioether bridge formation. nih.gov
eciP/pepP : Encodes a subtilisin-like protease that cleaves the leader peptide from the precursor to yield the mature, active lantibiotic. nih.gov
eciI/pepI : Encodes the immunity protein that protects the producer cell from its own antimicrobial product. nih.gov
Key Divergences from the Pep5 Gene Cluster: Despite the overarching similarity, two significant differences distinguish the eci cluster from the pep cluster:
Absence of a Dedicated Transporter: The this compound BGC notably lacks a gene for an ABC transporter (lanT). nih.govnih.gov In many lantibiotic systems, including that of Pep5, a dedicated transporter is responsible for exporting the mature peptide. ethz.ch The absence of eciT suggests that this compound export may rely on general transporters encoded elsewhere in the host genome. ethz.chresearchgate.net
Presence of a Novel Modification Gene: The eci cluster contains an additional open reading frame, eciO, located upstream of the immunity gene. nih.govnih.gov This gene is predicted to encode an oxidoreductase. Researchers hypothesize that the EciO enzyme may be responsible for an N-terminal modification of the peptide, specifically the reduction of an oxopropionyl group. nih.govnih.gov
| Gene Function | This compound Gene | Pep5 Gene | Notes |
|---|---|---|---|
| Precursor Peptide | eciA | pepA | High sequence similarity. nih.gov |
| Modification (Dehydratase) | eciB | pepB | High sequence similarity (54.9% identity). nih.gov |
| Modification (Cyclase) | eciC | pepC | High sequence similarity. nih.gov |
| Protease | eciP | pepP | High sequence similarity. nih.gov |
| Immunity | eciI | pepI | High sequence similarity (74.2%); confers cross-immunity. nih.govasm.org |
| Transport | Absent | pepT | A key divergence; PepT is an ABC transporter. nih.govethz.ch |
| Additional Modification | eciO | Absent | Predicted oxidoreductase for N-terminal modification. nih.gov |
Ecological Significance of this compound Production in Microbial Niches
The production of bacteriocins like this compound is a crucial strategy for microbial survival and competition within complex ecological niches. oup.comresearchgate.net this compound is produced by S. epidermidis, a bacterium that is a prominent and commensal member of the human skin and nasal microbiota. mdpi.com
In these environments, S. epidermidis is in constant competition with other microbes, including other staphylococci and bacteria from the genus Corynebacterium, for space and resources. oup.com The production of antimicrobial peptides is a primary weapon used by staphylococci to inhibit the growth of these competitors and shape the local microbial community. oup.com The discovery of numerous bacteriocin-producing staphylococci from human sources underscores the importance of this strategy in colonization and defense. mdpi.com
While the specific ecological role of this compound has not been fully elucidated, the prevalence of similar BGCs in staphylococcal genomes points to a significant ecological relevance. oup.com The fact that the entire eci gene cluster appears to have been acquired through horizontal gene transfer suggests a strong selective advantage is conferred by its acquisition, allowing a bacterium to instantly gain a powerful antimicrobial capability. nih.gov Furthermore, the cross-immunity with Pep5 producers could facilitate cooperation or coexistence between different S. epidermidis strains, potentially creating a more robust defense against other bacterial species. nih.gov
Future Research Directions and Academic Applications of Epicidin 280
Deepening Mechanistic Understanding of Membrane Interaction and Pore Formation
Epicidin 280, like other type A lantibiotics such as Pep5, nisin, and epidermin, functions primarily by forming pores in the cytoplasmic membranes of susceptible bacteria. asm.orgoup.com These elongated, cationic peptides are understood to create potential-dependent pores, leading to the disruption of the membrane's electrochemical potential. asm.org However, the precise molecular dynamics of this interaction remain an area ripe for detailed investigation.
Future research should focus on elucidating the specific interactions between this compound and bacterial membrane components. While it is known that these lantibiotics disrupt membrane integrity, the exact lipid or protein targets that facilitate initial binding and subsequent pore assembly are not fully resolved for this compound. oup.com Studies have suggested that for some lantibiotics, the thickness of the target cell membrane and the length of the peptide itself are critical factors in pore formation. karger.com High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and solid-state NMR, could be employed to visualize the this compound-membrane complex, providing unprecedented insight into the architecture of the pore. Molecular dynamics simulations could further complement these experimental approaches by modeling the peptide's insertion and aggregation within the lipid bilayer. A deeper understanding of this mechanism is fundamental for any potential therapeutic development and for explaining its ecological role.
Exploring the Biosynthetic Potential for Chemoenzymatic Synthesis of Analogues
The advent of chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the high selectivity of biocatalysts, opens up exciting possibilities for creating novel this compound analogues. nih.gov The foundation for this research lies in the well-characterized biosynthetic gene cluster of this compound, which has been successfully expressed in the heterologous host Staphylococcus carnosus. nih.govresearchgate.net
The known biosynthetic enzymes encoded by the eci gene cluster provide a molecular toolkit for generating structural diversity. This includes the dehydratase (EciB) and cyclase (EciC) responsible for forming the characteristic lanthionine (B1674491) rings, the protease (EciP) for leader peptide cleavage, and the particularly interesting oxidoreductase (EciO). nih.govresearchgate.net The EciO enzyme is believed to catalyze the reduction of an N-terminal 2-oxopropionyl group to a 2-hydroxypropionyl (lactate) residue, a modification shared with epilancin K7. core.ac.ukannualreviews.org
A chemoenzymatic approach could involve the chemical synthesis of precursor peptide (pro-epicidin 280) variants containing non-proteinogenic amino acids. These synthetic precursors could then be subjected to the enzymatic machinery (in vivo or in vitro) to generate novel lanthipeptides. researchgate.net For instance, the substrate specificity of the modifying enzymes, particularly EciB, EciC, and EciO, could be probed to understand their tolerance for unnatural substrates. Studies on the oxidoreductase ElxO from the epilancin 15X pathway, a homolog of EciO, have already shown its capability to reduce synthetic peptide mimics of other lantibiotics, including this compound, demonstrating the feasibility of such hybrid approaches. nih.govacs.org This strategy could lead to the creation of this compound analogues with enhanced stability, altered target specificity, or improved antimicrobial potency.
| Gene | Encoded Protein | Putative Function in this compound Biosynthesis |
| eciA | EciA | Precursor peptide (pre-epicidin 280) |
| eciB | EciB | Lanthipeptide dehydratase (LanB-like) |
| eciC | EciC | Lanthipeptide cyclase (LanC-like) |
| eciP | EciP | Serine protease for leader peptide removal (LanP-like) |
| eciI | EciI | Immunity protein |
| eciO | EciO | Oxidoreductase for N-terminal modification |
Development of this compound as a Model System for Lanthipeptide Biosynthesis and Engineering
This compound is an ideal model system for studying the biosynthesis and engineering of lanthipeptides. Its close relationship with the well-studied lantibiotic Pep5, with which it shares 75% sequence similarity and cross-immunity, provides a powerful platform for comparative analysis. oup.comnih.gov The similarities and differences between their respective biosynthetic gene clusters offer fertile ground for research. karger.comresearchgate.net
A key area of study is the function of the unique enzymes in the this compound cluster. The oxidoreductase EciO presents a fascinating case for understanding novel post-translational modifications. core.ac.uk Detailed biochemical characterization of EciO could reveal its mechanism, substrate specificity, and cofactor requirements. Another interesting feature is the absence of a dedicated ABC transporter gene, like pepT in the Pep5 cluster, suggesting that this compound may rely on a host transporter for export. nih.gov Investigating this export mechanism could uncover new aspects of lantibiotic transport.
The producer's self-protection mechanism, mediated by the immunity protein EciI, is also of significant interest. EciI shares a high degree of similarity (74.2%) with PepI, and the two provide cross-immunity, a rare phenomenon among lantibiotic producers. oup.com Studying the structure and membrane interactions of EciI could provide a general model for immunity in this subgroup of lantibiotics. The successful heterologous expression of this compound further enhances its utility as a model system, providing a tractable platform for site-directed mutagenesis of both the precursor peptide and the biosynthetic enzymes to probe structure-function relationships. nih.govplos.org
Investigation of its Role in Microbial Community Dynamics and Biocontrol Strategies
Bacteriocins like this compound are produced to gain a competitive advantage within a microbial niche. nih.gov As this compound is produced by Staphylococcus epidermidis, a dominant commensal bacterium of the human skin and nasal microbiota, it likely plays a significant role in shaping the composition of these microbial communities. oup.comdiva-portal.org S. epidermidis is known to antagonize the colonization of pathogenic bacteria, most notably Staphylococcus aureus. The production of antimicrobial peptides is a key mechanism in this interspecies competition. diva-portal.org
Future ecological studies should aim to quantify the production of this compound in situ and assess its impact on the viability and growth of competing species, such as S. aureus and corynebacteria, within a realistic microbiome context. oup.com Understanding the regulatory cues that trigger this compound production in its natural environment could reveal key aspects of microbial warfare.
This ecological role directly informs its potential application in biocontrol. Bacteriocins are increasingly considered as alternatives to conventional antibiotics, particularly for targeting multi-drug resistant pathogens. nih.govasm.org this compound's activity against Gram-positive bacteria suggests its potential use as a biocontrol agent in various settings, from topical applications to prevent skin infections to use in food preservation. frontiersin.orginnocua.net Research into developing stable formulations and assessing efficacy in relevant models is a logical next step, though the development of resistance in target organisms must also be carefully monitored. innocua.net
Contribution to Fundamental Studies on Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
This compound is a quintessential example of a ribosomally synthesized and post-translationally modified peptide (RiPP), a diverse and rapidly growing class of natural products. acs.orgscienceopen.com The study of its biosynthesis provides fundamental insights into the broader principles governing the production of all RiPPs.
The biosynthetic pathway of this compound showcases several hallmark features of RiPPs, including the synthesis of a precursor peptide (EciA) composed of an N-terminal leader peptide and a C-terminal core peptide. nih.govresearchgate.net The leader peptide guides the extensive post-translational modifications, which are catalyzed by a suite of dedicated enzymes. In the case of this compound, these modifications include the dehydration of serine and threonine residues and the subsequent formation of thioether cross-links (lanthionine rings), characteristic of lanthipeptides. annualreviews.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
